EINECS 233-522-4

Beschreibung

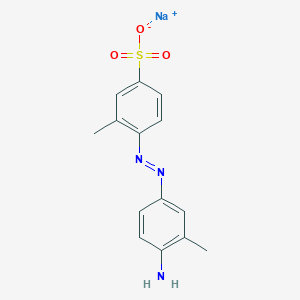

EINECS 233-522-4, identified as Sodium 6-[(4-amino-m-tolyl)azo]toluene-3-sulfonate, is a synthetic azo compound primarily used in industrial applications such as dye manufacturing and chemical synthesis. Structurally, it features an azo group (-N=N-) linking aromatic rings, a sulfonate group (-SO₃⁻) for solubility, and a methyl-substituted aniline moiety. This compound is cataloged under the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes chemicals marketed in the EU between 1971 and 1981 . Its CAS registry number is 10213-99-7, and it is often utilized in textile dyes due to its stability and chromophoric properties .

Eigenschaften

CAS-Nummer |

10213-99-7 |

|---|---|

Molekularformel |

C14H14N3NaO3S |

Molekulargewicht |

327.34 g/mol |

IUPAC-Name |

sodium;4-[(4-amino-3-methylphenyl)diazenyl]-3-methylbenzenesulfonate |

InChI |

InChI=1S/C14H15N3O3S.Na/c1-9-7-11(3-5-13(9)15)16-17-14-6-4-12(8-10(14)2)21(18,19)20;/h3-8H,15H2,1-2H3,(H,18,19,20);/q;+1/p-1 |

InChI-Schlüssel |

CKZGHZKZVVYPFS-UHFFFAOYSA-M |

SMILES |

CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])C)N.[Na+] |

Isomerische SMILES |

CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])C)N.[Na+] |

Kanonische SMILES |

CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])C)N.[Na+] |

Andere CAS-Nummern |

10213-99-7 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of EINECS 233-522-4 typically involves the diazotization of 4-amino-M-toluidine followed by coupling with toluene-3-sulphonic acid. The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt formed during diazotization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable methods to achieve the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions

EINECS 233-522-4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions are often used.

Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are employed.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

EINECS 233-522-4 has diverse applications in scientific research:

Chemistry: Used as a dye intermediate and in the synthesis of other azo compounds.

Biology: Employed in staining techniques for microscopy.

Medicine: Investigated for potential therapeutic applications due to its bioactive properties.

Industry: Utilized in the production of dyes, pigments, and as a pH indicator.

Wirkmechanismus

The compound exerts its effects primarily through interactions with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines, which can interact with various molecular targets. These interactions can affect cellular pathways and processes, contributing to the compound’s bioactivity.

Vergleich Mit ähnlichen Verbindungen

Critical Considerations

- Structural vs. Functional Similarity : While structural analogs share reactivity profiles (e.g., azo reduction pathways), functional analogs may diverge in environmental persistence .

Q & A

Basic: What analytical techniques are recommended for characterizing EINECS 233-522-4, and how should they be validated?

Answer:

Characterization requires a multi-technique approach:

- Nuclear Magnetic Resonance (NMR): Confirm molecular structure and purity. Use -NMR and -NMR with deuterated solvents, referencing known spectra for comparison .

- Mass Spectrometry (MS): Validate molecular weight and fragmentation patterns via high-resolution MS (HRMS) or ESI-MS. Calibrate instruments using standard compounds .

- Chromatography (HPLC/GC): Assess purity (>95% by area normalization). Include retention time matching with authentic samples and spiking experiments to confirm identity .

- Elemental Analysis: Verify elemental composition (C, H, N, S) within ±0.4% of theoretical values .

Validation: Cross-validate results across techniques and compare with literature data. Document instrument parameters and calibration steps for reproducibility .

Basic: How should researchers design a synthesis protocol for EINECS 233-522-4 to ensure reproducibility?

Answer:

- Step 1: Review existing synthetic routes (e.g., patents, journals). Optimize reaction conditions (temperature, solvent, catalyst) via small-scale trials .

- Step 2: Control variables systematically. For example, use inert atmospheres for air-sensitive steps and monitor reaction progress via TLC or in-situ spectroscopy .

- Step 3: Include purification details (e.g., column chromatography gradients, recrystallization solvents). Report yields and purity metrics .

- Step 4: Validate reproducibility by repeating the synthesis ≥3 times under identical conditions. Publish raw data (e.g., NMR spectra, chromatograms) in supplementary materials .

Advanced: How can researchers investigate the degradation pathways of EINECS 233-522-4 under varying environmental conditions?

Answer:

- Experimental Design:

- Data Interpretation:

- Validation: Replicate experiments under extreme conditions and cross-check with accelerated aging tests .

Advanced: How to resolve contradictions between experimental data and literature reports on EINECS 233-522-4's reactivity?

Answer:

- Step 1: Re-examine methodology for biases (e.g., solvent purity, instrument calibration). Repeat experiments with stricter controls .

- Step 2: Perform meta-analysis of literature data. Identify outliers and assess study quality (e.g., sample size, statistical methods) .

- Step 3: Conduct collaborative studies to standardize protocols (e.g., round-robin tests across labs). Use error bars and confidence intervals to quantify variability .

- Step 4: Publish null results or methodological limitations transparently to avoid publication bias .

Advanced: What strategies can be employed to study the interaction of EINECS 233-522-4 with biological systems?

Answer:

- In Vitro Models:

- In Silico Approaches:

- Ethical Considerations:

Methodological: How should researchers document and present data on EINECS 233-522-4 to meet journal standards?

Answer:

- Tables: Include raw data (e.g., reaction yields, spectroscopic peaks) with standard deviations. Use SI units and avoid redundant information .

- Figures: Label axes clearly (e.g., "Absorbance (AU)" vs. "Wavelength (nm)"). Use error bars for triplicate measurements and cite statistical tests in captions .

- Supplemental Materials: Archive large datasets (e.g., crystallography files, spectral libraries) in repositories like Figshare. Link them via DOIs in the main text .

- Reproducibility: Provide step-by-step protocols for key experiments (e.g., synthesis, assays) in the Methods section .

Methodological: How to ensure ethical integrity when publishing controversial findings about EINECS 233-522-4?

Answer:

- Data Transparency: Share raw data and code via open-access platforms. Disclose funding sources and potential conflicts of interest .

- Peer Review: Submit to journals with double-blind review processes. Address reviewer critiques comprehensively, including negative results .

- Ethical Documentation: Obtain ethics board approval for human/animal studies. Describe consent procedures and anonymization methods in detail .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.